REACTION_SMILES
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[C:15]([F:16])([F:17])=[O:18].[CH3:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].[F:34][C:35]([F:36])([F:37])[c:38]1[cH:39][cH:40][c:41]([NH2:42])[cH:43][cH:44]1.[FH:14].[N:1](=[C:2]=[O:3])[c:4]1[cH:5][cH:6][c:7]([C:10]([F:11])([F:12])[F:13])[cH:8][cH:9]1>>[NH:1]([C:2](=[O:3])[F:17])[c:4]1[cH:5][cH:6][c:7]([C:10]([F:11])([F:12])[F:13])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCCCCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=Nc1ccc(C(F)(F)F)cc1
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Name
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Type
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product
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Smiles
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O=C(F)Nc1ccc(C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |